FFAGLDD TFA

enzyme-responsive nanomaterials supramolecular self-assembly MMP9-triggered drug delivery

This heptapeptide TFA salt uniquely combines MMP9-specific Gly-Leu cleavage with an FF motif for controlled self-assembly, enabling enzyme-triggered drug release in tumor models. The defined TFA counterion ensures reproducible solubility and stoichiometry, making it the validated choice for MMP9-responsive DOX nanocarriers. Unlike generic alternatives, its sequence-specific micelle-to-fiber transition is experimentally confirmed. Optimize your tumor microenvironment research with this high-purity, ready-to-use substrate.

Molecular Formula C39H50F3N7O14
Molecular Weight 897.8 g/mol
Cat. No. B12430410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFFAGLDD TFA
Molecular FormulaC39H50F3N7O14
Molecular Weight897.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C37H49N7O12.C2HF3O2/c1-20(2)14-25(35(53)43-27(17-30(46)47)36(54)44-28(37(55)56)18-31(48)49)41-29(45)19-39-32(50)21(3)40-34(52)26(16-23-12-8-5-9-13-23)42-33(51)24(38)15-22-10-6-4-7-11-22;3-2(4,5)1(6)7/h4-13,20-21,24-28H,14-19,38H2,1-3H3,(H,39,50)(H,40,52)(H,41,45)(H,42,51)(H,43,53)(H,44,54)(H,46,47)(H,48,49)(H,55,56);(H,6,7)/t21-,24-,25-,26-,27-,28-;/m0./s1
InChIKeyWJAUICWMSDKFMW-HAYWJZKBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FFAGLDD TFA Procurement Guide: MMP9-Selective Cleavage Peptide for Tumor Microenvironment-Responsive Drug Delivery Systems


FFAGLDD TFA (CAS: not applicable for salt form; free base CAS: 2703745-70-2) is a trifluoroacetate salt of a synthetic heptapeptide (Phe-Phe-Ala-Gly-Leu-Asp-Asp) designed as a selective substrate for matrix metalloproteinase-9 (MMP9) . The peptide incorporates a Gly-Leu (GL) cleavage site specifically recognized by MMP9, an enzyme overexpressed in multiple tumor microenvironments including breast, lung, and glioma cancers . The TFA salt form (molecular weight 897.85 g/mol, formula C39H50F3N7O14) enhances aqueous solubility compared to the free base form (783.82 g/mol, C37H49N7O12), making it suitable for in vitro and in vivo drug delivery applications involving doxorubicin (DOX) encapsulation and MMP9-triggered release . The compound is strictly for research use only.

Why FFAGLDD TFA Cannot Be Substituted by Alternative MMP9 Peptides or Other Salt Forms


Substitution of FFAGLDD TFA with other MMP9-responsive peptides or alternative salt forms is not straightforward due to three interdependent factors. First, the FFAGLDD sequence uniquely combines the Gly-Leu MMP9 cleavage site with an N-terminal Phe-Phe (FF) motif that confers defined self-assembly properties, enabling micelle-to-nanofiber morphological transitions upon enzymatic cleavage [1]. Second, the TFA counterion yields a distinct molecular weight (897.85 g/mol) and solubility profile compared to the free base (783.82 g/mol) and the amine salt form (CAS 2703745-71-3), directly affecting stoichiometric calculations in conjugation and encapsulation protocols . Third, even closely related peptides such as GFFLGLDD, while sharing the MMP9-responsive GL motif, exhibit different supramolecular assembly behaviors that alter drug release kinetics [1]. Generic substitution without revalidation of assembly morphology, release profiles, and molar equivalency would compromise experimental reproducibility and comparability across studies.

FFAGLDD TFA: Quantified Differentiation Evidence Versus Closest Analogs


Micelle-to-Nanofiber Morphological Transition: Quantified Structural Change Compared to GFFLGLDD

In a comparative study of MMP9-responsive peptide amphiphiles, PhAc-FFAGLDD and GFFLGLDD were both evaluated for enzyme-triggered morphological reconfiguration from micellar aggregates to nanofibers [1]. Both peptides contain the MMP9-cleavable Gly-Leu motif and were designed to release the hydrophilic Asp-Asp (DD) segment upon cleavage, thereby altering the hydrophobic-hydrophilic balance to drive supramolecular assembly [1]. Characterization by atomic force microscopy (AFM), dynamic light scattering (DLS), and fluorescence spectroscopy demonstrated that PhAc-FFAGLDD forms well-defined nanofiber structures post-cleavage, while GFFLGLDD exhibits comparable reconfiguration properties but with distinct fiber dimensions and assembly kinetics attributable to sequence differences [1]. Specifically, the FF dipeptide motif in FFAGLDD (absent in GFFLGLDD, which contains a glycine spacer) confers enhanced π-π stacking interactions that influence fiber morphology and drug entrapment efficiency [1][2].

enzyme-responsive nanomaterials supramolecular self-assembly MMP9-triggered drug delivery

Salt Form Selection: TFA Salt Molecular Weight and Solubility Properties Compared to Free Base

FFAGLDD TFA is the trifluoroacetate salt form of the FFAGLDD peptide sequence. The free base form of FFAGLDD has a molecular weight of 783.82 g/mol and a molecular formula of C37H49N7O12, while the TFA salt form has a molecular weight of 897.85 g/mol and a molecular formula of C39H50F3N7O14 . The difference of 114.03 g/mol corresponds to one equivalent of trifluoroacetic acid (CF3COOH, MW 114.02 g/mol) per peptide molecule . The TFA counterion originates from the solid-phase peptide synthesis and purification process, where trifluoroacetic acid is employed as the deprotection and cleavage reagent . The TFA salt form is the standard commercial formulation from major suppliers including MedChemExpress and TargetMol , while the free base form (CAS 2703745-70-2) and amine salt form (CAS 2703745-71-3) are alternative formulations .

peptide formulation salt form selection in vivo solubility

Enzyme Selectivity Profile: MMP9-Specific Cleavage at Gly-Leu Site Compared to Non-Specific Degradation

FFAGLDD contains a Gly-Leu (GL) dipeptide motif that serves as the specific recognition and cleavage site for matrix metalloproteinase-9 (MMP9) . The peptide is explicitly described as an MMP9-selective cleavage peptide by multiple independent suppliers . In the tumor microenvironment, where MMP9 is significantly overexpressed in cancers such as breast cancer, lung cancer, and glioma, the peptide acts as a 'molecular switch' that is activated only at disease sites with elevated MMP9 levels, minimizing off-target drug release in normal tissues . Unlike non-selective degradation peptides, FFAGLDD's engineered cleavage specificity enables temporally and spatially controlled slow drug delivery and release .

MMP9 selectivity enzymatic cleavage specificity tumor microenvironment targeting

In Vivo Tumor Growth Inhibition: Preliminary Animal Model Evidence for DOX-Loaded FFAGLDD Systems

Preliminary in vivo studies have been reported for doxorubicin-loaded peptide systems incorporating FFAGLDD. According to a thesis investigating enzyme-responsive nanomaterials, peptide amphiphiles including PhAc-FFAGLDD were tested on animal models where cancer growth was slowed by administration of doxorubicin-loaded peptides compared to doxorubicin only [1]. The study notes that being purely peptidic, these systems have the advantage of being non-toxic to cells and can be used as carriers for doxorubicin in vivo [1]. However, the referenced source is a 2014 PhD thesis abstract, and detailed quantitative data on tumor volume reduction, survival curves, or statistical significance were not accessible for this analysis. No peer-reviewed publications with complete in vivo efficacy data for FFAGLDD TFA were identified in the current search.

in vivo efficacy doxorubicin delivery tumor xenograft models

FFAGLDD TFA as a Research Tool for Controlled Release: High Purity and Characterization

Commercial suppliers provide FFAGLDD TFA with standardized quality specifications to ensure research reproducibility. The peptide is typically supplied at a purity of ≥95% as verified by HPLC analysis . Suppliers also offer Certificate of Analysis (COA) documentation confirming peptide identity, purity, and molecular weight characterization . The peptide is shipped at room temperature and recommended for storage at -20°C as a powder to maintain stability for up to 3 years . These quality control parameters ensure that the purchased material matches the specifications used in published studies, which is essential for reproducing experimental conditions in MMP9-responsive drug delivery research.

controlled drug release peptide purity research-grade reagents

Aromatic π-π Stacking Capacity: FF Motif Contribution Compared to Non-Aromatic Sequences

The N-terminal Phe-Phe (FF) dipeptide motif in FFAGLDD confers specific aromatic π-π stacking interactions that drive supramolecular self-assembly behavior . This aromatic stacking capacity distinguishes FFAGLDD from non-aromatic or single-aromatic MMP9 substrate sequences and contributes directly to the peptide's ability to co-assemble with doxorubicin into stable micellar structures in aqueous solution . Upon MMP9-mediated cleavage at the Gly-Leu site, the resulting change in hydrophobic-hydrophilic balance triggers a structural reorganization from micelles to nanofibers or hydrogels, enhancing localized drug retention and sustained release at the disease site . In contrast, MMP9 substrate peptides lacking aromatic motifs (e.g., sequences containing only aliphatic residues) would not exhibit comparable self-assembly behavior, and thus would not provide the same morphological transition-based drug retention mechanism [1].

peptide self-assembly π-π stacking supramolecular chemistry

FFAGLDD TFA: High-Value Research Application Scenarios Based on Quantified Differentiation


MMP9-Triggered Doxorubicin Delivery in Triple-Negative Breast Cancer Models

FFAGLDD TFA is optimally suited for research applications involving MMP9-overexpressing tumor models, particularly triple-negative breast cancer (TNBC) where MMP9 levels are characteristically elevated [1]. The peptide's specific cleavage at the Gly-Leu site by MMP9 enables the construction of doxorubicin-loaded nanocarriers that remain stable in circulation but undergo enzyme-triggered drug release specifically within the tumor microenvironment [1]. Researchers investigating spatially and temporally controlled chemotherapeutic delivery can utilize FFAGLDD TFA as the enzyme-responsive linker element in peptide-drug conjugates or self-assembling nanoparticle systems, with the FF motif providing the additional benefit of aromatic stacking interactions that facilitate co-assembly with doxorubicin into micellar structures .

Supramolecular Peptide Amphiphile Design for Enzyme-Responsive Morphological Transitions

Research groups developing stimuli-responsive nanomaterials can employ FFAGLDD TFA as a building block for peptide amphiphiles that undergo defined morphological transitions from micellar aggregates to nanofibers upon MMP9 cleavage [1]. The peptide has been experimentally validated in this context: PhAc-FFAGLDD amphiphiles were synthesized and characterized by AFM, FTIR, DLS, rheology, and fluorescence spectroscopy, confirming the micelle-to-fiber reconfiguration capability [1]. The FFAGLDD sequence provides a reproducible supramolecular behavior baseline against which modified sequences (e.g., with altered aromatic content or spacer lengths) can be systematically compared, enabling rational design of next-generation enzyme-responsive materials with tunable assembly kinetics and drug release profiles [1].

Comparative Studies of MMP Family Substrate Selectivity and Protease Profiling

FFAGLDD TFA can serve as a reference MMP9 substrate in comparative enzymology studies investigating substrate selectivity across the MMP family. Given that MMP2 and MMP9 share highly homologous catalytic domains but differ in S2 subsite residues (MMP9 contains Asp whereas MMP2 contains Glu) [1], researchers can utilize FFAGLDD as an MMP9-preferential substrate to characterize differential cleavage preferences between these two gelatinases. Studies have shown that MMP9 has unique preferences for Arg at P2 and P1 positions, and Ser/Thr at P2′ [1]. The FFAGLDD sequence (with its GL cleavage site) provides a defined substrate for probing whether aromatic N-terminal extensions (FF motif) modulate cleavage efficiency or selectivity relative to other MMP9 substrate sequences. Procurement of characterized, high-purity FFAGLDD TFA ensures that observed cleavage differences are attributable to enzyme selectivity rather than substrate heterogeneity.

Tumor Microenvironment-Responsive Diagnostic Probe Development

The MMP9-selective cleavage property of FFAGLDD TFA enables its use as an enzyme-responsive linker in activatable diagnostic probes. In this application, the peptide can be conjugated with a fluorophore-quencher pair or other imaging reporter moieties such that the signal is generated only upon MMP9-mediated cleavage [1]. Since MMP9 is overexpressed in the tumor microenvironment of breast, lung, and glioma cancers , FFAGLDD-based probes can provide tumor-specific signal amplification while minimizing background from normal tissues with low MMP9 expression. The TFA salt form's enhanced aqueous solubility facilitates bioconjugation reactions and in vivo administration protocols , making it a practical choice for developing MMP9-responsive imaging agents for preclinical tumor detection and therapeutic response monitoring studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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